4-(Hexadecyloxy)-4-oxobutanoic acid
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Overview
Description
4-(Hexadecyloxy)-4-oxobutanoic acid is a compound that belongs to the class of carboxylic acids. It is characterized by a long hydrophobic alkyl chain (hexadecyl group) attached to a butanoic acid backbone. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-4-oxobutanoic acid typically involves the esterification of hexadecanol with succinic anhydride, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, followed by reaction with alcohols or amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
4-(Hexadecyloxy)-4-oxobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hexadecyloxy)-4-oxobutanoic acid primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic carboxylic acid group interacts with water, allowing it to reduce surface tension and stabilize emulsions. This dual interaction makes it effective in forming micelles and vesicles, which are useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyric acid: A simpler carboxylic acid with a shorter alkyl chain.
6-Hydroxyhexanoic acid: Another carboxylic acid with a different alkyl chain length.
Uniqueness
4-(Hexadecyloxy)-4-oxobutanoic acid is unique due to its long hexadecyl chain, which imparts strong hydrophobic properties, making it particularly effective as a surfactant and in forming stable emulsions. This distinguishes it from other carboxylic acids with shorter alkyl chains .
Properties
Molecular Formula |
C20H38O4 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-hexadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(23)17-16-19(21)22/h2-18H2,1H3,(H,21,22) |
InChI Key |
XGIPGWJHNHEEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(=O)O |
Origin of Product |
United States |
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